5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-2H-pyrrol-3-one
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Overview
Description
5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-2H-pyrrol-3-one is a complex organic compound that features a unique structure combining a benzothiazole moiety, a methoxyphenyl group, and a pyrrolone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling with Methoxyphenyl Group: The benzothiazole intermediate is then coupled with a 4-methoxyphenyl derivative through a nucleophilic substitution reaction.
Construction of the Pyrrolone Core: The final step involves the formation of the pyrrolone ring, which can be accomplished through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-2H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amino or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-2H-pyrrol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-2H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-hydroxyphenyl)-2H-pyrrol-3-one: Contains a hydroxy group instead of a methoxy group, potentially altering its properties.
Uniqueness
The presence of the methoxy group in 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-2H-pyrrol-3-one distinguishes it from similar compounds, potentially enhancing its solubility, stability, and biological activity.
Properties
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-23-12-8-6-11(7-9-12)21-10-14(22)16(17(21)19)18-20-13-4-2-3-5-15(13)24-18/h2-9H,10,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJECUPMXYARYIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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